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Compound of Interest

Compound Name: (Methoxyethynyl)benzene

Cat. No.: B15476471

Introduction

(Methoxyethynyl)benzene, also known as ethynyl anisole, is an aromatic compound of
interest in organic synthesis and materials science. A thorough understanding of its
thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial
for process development, reaction modeling, and safety assessments. This technical guide
provides a summary of the available data for (Methoxyethynyl)benzene and its isomers,
outlines the standard experimental and computational methods for determining these
properties, and presents data for structurally related compounds to serve as a reference. Due
to a scarcity of direct experimental thermochemical data for (Methoxyethynyl)benzene, this
guide emphasizes the methodologies for its determination and provides data for analogous,
well-characterized molecules.

Data Presentation

Direct experimental thermochemical data for (Methoxyethynyl)benzene is not readily
available in the current literature. However, physical properties for its isomers, 2-ethynylanisole,
3-ethynylanisole, and 4-ethynylanisole, have been reported and are summarized in Table 1.

Table 1: Physical Properties of (Methoxyethynyl)benzene Isomers
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Property 2-Ethynylanisole 3-Ethynylanisole 4-Ethynylanisole
CAS Number 767-91-9 768-70-7 768-60-5

Molecular Formula CoHsO CoHsO CoHsO

Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol

Boiling Point 197 °C 204-210 °C 87-91 °C at 11 mmHg
Density 1.022 g/mL at 25 °C 1.04 g/mL at 25 °C 1.019 g/mL at 25 °C

Refractive Index
(n20/D)

1.5720 1.555 1.563

To provide a thermochemical context, Table 2 presents the experimentally determined standard
molar enthalpy of formation, standard molar entropy, and molar heat capacity for the
structurally related compounds phenylacetylene and anisole.

Table 2: Thermochemical Data for Phenylacetylene and Anisole at 298.15 K

AfH°(gas) S°(gas) Cp(gas)
Compound Formula

(kJ/imol) (J/mol-K) (J/mol-K)
Phenylacetylene CsHe 335.1+25 336.9+2.1 121.3+4.2
Anisole C7HsO -76.6 1.0 352.0+1.0 137.9+4.0

Data sourced from the NIST Chemistry WebBook.

Experimental and Computational Protocols

The determination of thermochemical data relies on precise experimental measurements and
robust computational models.

Experimental Methodologies

1. Combustion Calorimetry
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Combustion calorimetry is a primary technique for determining the enthalpy of formation of
organic compounds.

e Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen
environment within a sealed container known as a "bomb." The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the resulting
temperature change is measured with high precision.

o Apparatus: The setup consists of a high-pressure stainless steel bomb, a water-filled
calorimeter, a high-precision thermometer, and an ignition system.

e Procedure:

[¢]

The sample is placed in a crucible inside the bomb.
o The bomb is sealed and pressurized with pure oxygen.
o The bomb is submerged in a known quantity of water in the calorimeter.

o The sample is ignited, and the temperature of the water is recorded until it reaches a
maximum and then begins to cool.

o The heat of combustion is calculated from the temperature change and the heat capacity
of the calorimeter system.

o The standard enthalpy of formation is then derived from the experimental heat of
combustion using Hess's law.

2. Knudsen Effusion Method

This method is used to determine the vapor pressure of solids and low-volatility liquids, from
which the enthalpy of sublimation or vaporization can be derived.

o Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum
is measured as a function of temperature. The vapor pressure is related to this rate of
effusion.
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e Apparatus: A Knudsen cell (a small, thermostatted container with a precisely machined
orifice), a high-vacuum system, and a microbalance.

e Procedure:

o

The sample is placed in the Knudsen cell.

o The cell is placed in a high-vacuum chamber and heated to a constant temperature.
o The mass loss of the sample over time is measured.

o The vapor pressure is calculated using the Hertz-Knudsen equation.

o By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or
vaporization can be determined from the slope of a plot of In(P) versus 1/T (the Clausius-
Clapeyron equation).

Computational Methodologies

High-level quantum chemical calculations provide a powerful tool for predicting thermochemical
properties.

1. G3(MP2)//B3LYP Composite Method

The Gaussian-3 (G3) theory and its variants are high-accuracy composite methods for
computing thermochemical data.

 Principle: This method approximates a high-level calculation by combining the results of
several lower-level calculations. The geometry of the molecule is first optimized at a lower
level of theory (B3LYP), and then a series of single-point energy calculations are performed
with more accurate methods (MP2, QCISD(T)). These energies are combined with empirical
corrections to estimate the total energy at a very high level of accuracy.

e Procedure:

o The molecular geometry is optimized using Density Functional Theory (DFT) with the
B3LYP functional and a suitable basis set (e.g., 6-31G(d)).
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o Vibrational frequencies are calculated at the same level of theory to confirm the structure
is a true minimum and to obtain zero-point vibrational energies and thermal corrections.

o A series of single-point energy calculations are performed with higher levels of theory and
larger basis sets.

o The final energy is calculated by summing these energies and adding a higher-level
correction term.

o The gas-phase enthalpy of formation is then typically calculated using atomization or
isodesmic reaction schemes.

Mandatory Visualization
Synthetic Pathway for (Methoxyethynyl)benzene

A common method for the synthesis of aryl alkynes such as (Methoxyethynyl)benzene is the
Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an
aryl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base.
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Caption: Sonogashira coupling for (Methoxyethynyl)benzene synthesis.
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Logical Relationship of Target Compound to Analogs

The thermochemical properties of (Methoxyethynyl)benzene can be logically contextualized
by examining its constituent structural analogs, phenylacetylene and anisole.

(Methoxyethynyl)benzene

(Data Unavailable)
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Caption: Relationship between target compound and its analogs.

» To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of
(Methoxyethynyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1547647 1#thermochemical-data-for-methoxyethynyl-
benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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